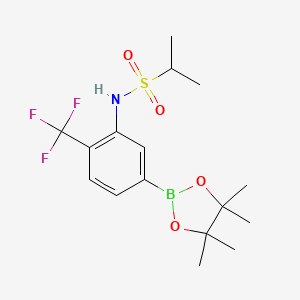
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)propane-2-sulfonamide is a complex organic compound that features a boronate ester, a trifluoromethyl group, and a sulfonamide group. This compound is of interest in various fields of chemistry and materials science due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)propane-2-sulfonamide typically involves multiple steps:
Formation of the Boronate Ester: This step usually involves the reaction of a phenylboronic acid derivative with a diol, such as pinacol, under dehydrating conditions to form the boronate ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester or sulfonamide groups.
Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or sulfonic acids, while reduction may produce dehalogenated or defluorinated products.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential lead for drug discovery.
Biological Probes: The compound can be used as a probe to study biological processes involving boron or sulfur.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its reactive functional groups.
Electronics: Application in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)propane-2-sulfonamide depends on its specific application. In catalysis, it may act by coordinating to metal centers and facilitating reaction pathways. In biological systems, it may interact with enzymes or receptors through its sulfonamide group, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Derivatives: Compounds with similar boronate ester groups.
Trifluoromethylated Aromatics: Compounds with trifluoromethyl groups on aromatic rings.
Sulfonamides: Compounds with sulfonamide functional groups.
Propiedades
Fórmula molecular |
C16H23BF3NO4S |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]propane-2-sulfonamide |
InChI |
InChI=1S/C16H23BF3NO4S/c1-10(2)26(22,23)21-13-9-11(7-8-12(13)16(18,19)20)17-24-14(3,4)15(5,6)25-17/h7-10,21H,1-6H3 |
Clave InChI |
SAZKECRYVFYRDM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)NS(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


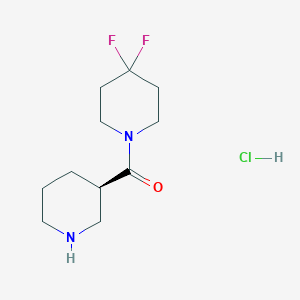
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
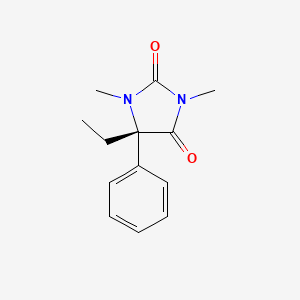
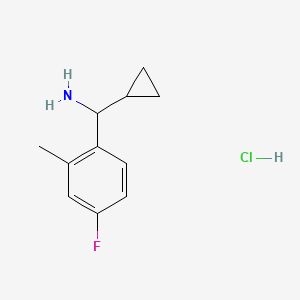
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
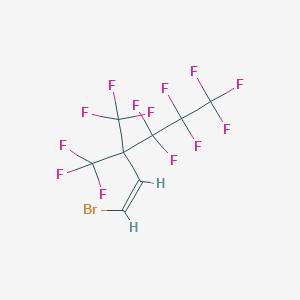
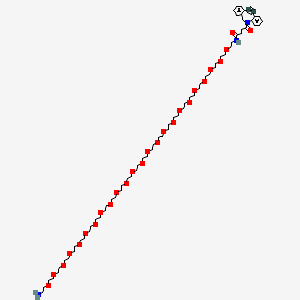
![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B13722573.png)

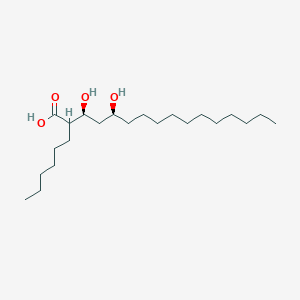

![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
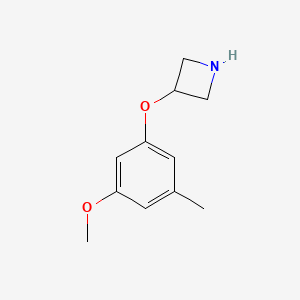
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)
